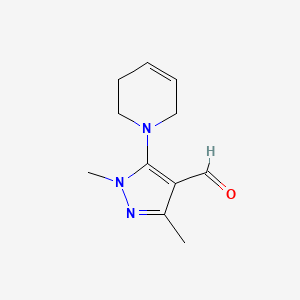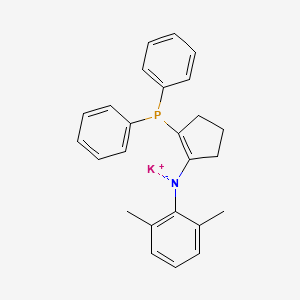![molecular formula C10H12N2S B13154621 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives It is characterized by the presence of an aminoethyl group attached to a sulfanyl-methyl group, which is further connected to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 2-chloromethylbenzonitrile with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon in the benzonitrile derivative, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloromethylbenzonitrile, 2-aminoethanethiol
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminoethyl derivatives.
科学研究应用
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
- 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.
属性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC 名称 |
2-(2-aminoethylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-8-10-4-2-1-3-9(10)7-12/h1-4H,5-6,8,11H2 |
InChI 键 |
ZGCYQMZFTBIZNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSCCN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


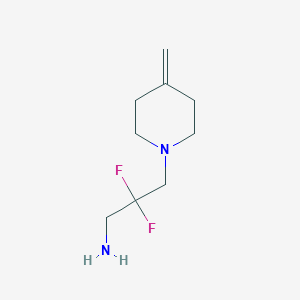

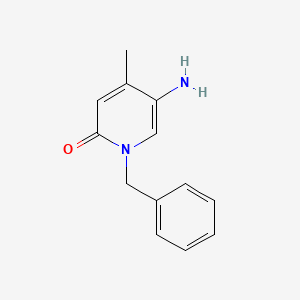
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
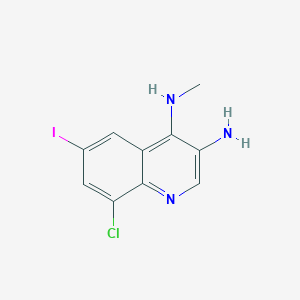
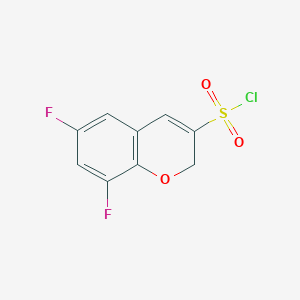


![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
